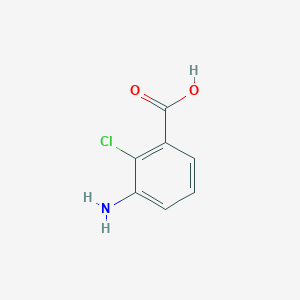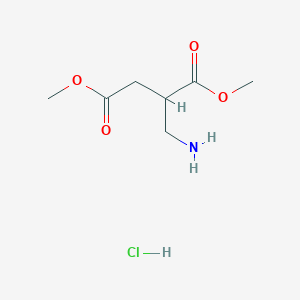
Dimethyl 2-(aminomethyl)succinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMAMSA hydrochloride is a small molecule that has been shown to have promising anti-cancer properties. It was first synthesized in the 1960s and has since been studied for its potential use in cancer treatment. DMAMSA hydrochloride is structurally similar to methotrexate, a commonly used chemotherapy drug, but has been shown to have less toxicity and greater selectivity for cancer cells.
Mecanismo De Acción
The mechanism of action of DMAMSA hydrochloride is not fully understood, but it is thought to work by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA and RNA, and is often overexpressed in cancer cells. By inhibiting DHFR, DMAMSA hydrochloride can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
DMAMSA hydrochloride has been shown to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, some studies have reported mild gastrointestinal toxicity and hematological toxicity at higher doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAMSA hydrochloride has several advantages for lab experiments, including its low toxicity and high selectivity for cancer cells. However, its synthesis can be challenging, and it may not be suitable for all types of cancer.
Direcciones Futuras
Future research on DMAMSA hydrochloride could focus on optimizing its synthesis method, improving its selectivity for cancer cells, and exploring its potential use in combination with other cancer treatments. Additionally, more studies are needed to fully understand the mechanism of action of DMAMSA hydrochloride and its potential long-term effects on human health.
In conclusion, DMAMSA hydrochloride is a promising compound for cancer treatment that has been studied for several decades. Its low toxicity and high selectivity for cancer cells make it an attractive candidate for further research, and future studies could lead to the development of new and effective cancer treatments.
Métodos De Síntesis
DMAMSA hydrochloride can be synthesized using a variety of methods, including the reaction of dimethylmalonate with formaldehyde and ammonia in the presence of a catalyst. Other methods include the reaction of dimethylmalonate with formaldehyde and ammonium acetate, or the reaction of dimethylmalonate with formaldehyde and ammonium chloride.
Aplicaciones Científicas De Investigación
DMAMSA hydrochloride has been studied for its potential use in cancer treatment. In vitro studies have shown that DMAMSA hydrochloride is cytotoxic to a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that DMAMSA hydrochloride can inhibit tumor growth in animal models of cancer.
Propiedades
Número CAS |
108303-97-5 |
|---|---|
Nombre del producto |
Dimethyl 2-(aminomethyl)succinate hydrochloride |
Fórmula molecular |
C7H14ClNO4 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
dimethyl 2-(aminomethyl)butanedioate;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)3-5(4-8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H |
Clave InChI |
QMRQNFOFJCTLDM-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CN)C(=O)OC.Cl |
SMILES canónico |
COC(=O)CC(CN)C(=O)OC.Cl |
Sinónimos |
Butanedioic acid, (aminomethyl)-, dimethyl ester, hydrochloride (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



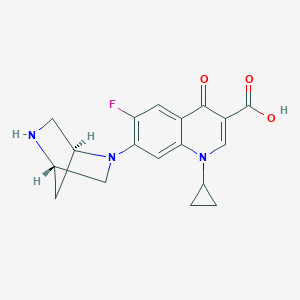

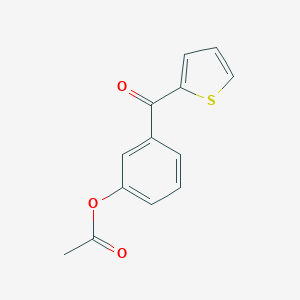

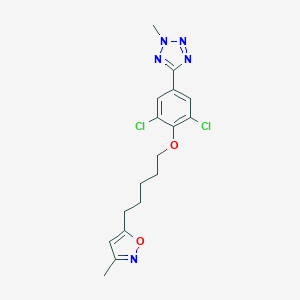
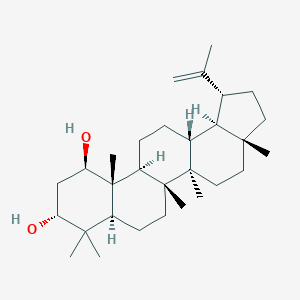
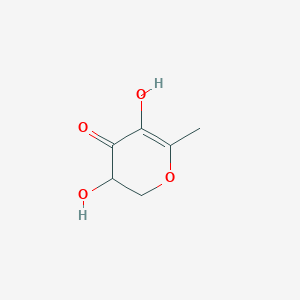
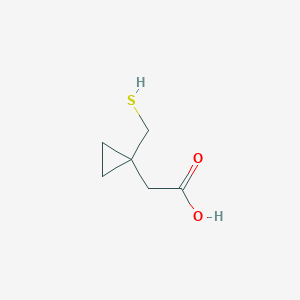
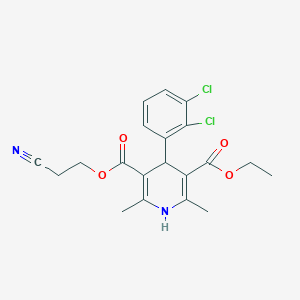
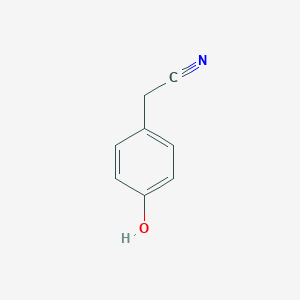
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
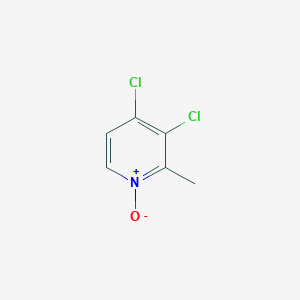
![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
